molecular formula C13H17N3O B7932838 (S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide

(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide

Cat. No.: B7932838
M. Wt: 231.29 g/mol
InChI Key: WDNNRWBUIPCLAU-JTQLQIEISA-N
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Description

(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide is a synthetic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide typically involves multi-step organic reactions. One common method starts with the preparation of the 3-cyano-benzylamine intermediate, which is then subjected to a series of reactions to introduce the amino and propionamide groups. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like crystallization and chromatography is essential to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . This inhibition can lead to increased insulin secretion and improved blood glucose control.

Comparison with Similar Compounds

Similar Compounds

    Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.

    Vildagliptin: Similar to sitagliptin, used for glucose regulation.

    Saxagliptin: Another compound in the same class with similar therapeutic effects.

Uniqueness

(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide is unique due to its specific structural features, such as the cyano group and the chiral center, which may confer distinct biological activities and pharmacokinetic properties compared to other DPP-4 inhibitors .

Properties

IUPAC Name

(2S)-2-amino-N-[(3-cyanophenyl)methyl]-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-16(13(17)10(2)15)9-12-6-4-5-11(7-12)8-14/h4-7,10H,3,9,15H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNNRWBUIPCLAU-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)C#N)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC(=CC=C1)C#N)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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